molecular formula C24H28N6O B5526602 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine

4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine

Cat. No. B5526602
M. Wt: 416.5 g/mol
InChI Key: DBJAMHSMRCTCPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, involves nucleophilic substitution reactions and the introduction of piperazine and naphthoyl groups onto the pyrimidine scaffold. These synthetic routes allow for structural variety and the exploration of various pharmacological activities (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their pharmacological properties. Studies involving X-ray diffraction analysis have provided insights into the crystal and molecular structure of related compounds, highlighting the importance of the planarity of the pyrimidine ring and the dihedral angles between connected rings for their biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to a wide range of compounds with varying pharmacological properties. For example, the introduction of different substituents at the pyrimidine ring can result in compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure can affect the compound's stability and reactivity, which are crucial for its pharmacological effectiveness (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are determined by the structure of the pyrimidine derivative. The presence of piperazine and naphthoyl groups, for instance, has been associated with potent anticancer activity and high DNA binding affinity, illustrating the compound's potential in therapeutic applications (Kamal et al., 2008).

Scientific Research Applications

Pharmacological Properties

A research study conducted by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines, which includes compounds related to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine. This series displayed a range of pharmacological properties, such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds from this series were selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Synthesis and Anticancer Activity

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , and evaluated their antiproliferative effects against various human cancer cell lines. Compounds in this series, particularly 6d, 6e, and 6i, demonstrated significant activity on all tested cell lines except K562, suggesting potential as anticancer agents (Mallesha et al., 2012).

Luminescent Properties

Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, which are structurally similar to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine. They focused on the luminescent properties and photo-induced electron transfer of these compounds, revealing interesting characteristics for potential applications in materials science and photonics (Gan et al., 2003).

Antibacterial Activity

A study by Matsumoto and Minami (1975) involved the synthesis of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids, compounds related to the one . These compounds demonstrated significant antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa. The study provided insight into the structure-activity relationships of these compounds (Matsumoto & Minami, 1975).

properties

IUPAC Name

[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-27-8-10-28(11-9-27)22-17-23(26-18-25-22)29-12-14-30(15-13-29)24(31)21-7-6-19-4-2-3-5-20(19)16-21/h2-7,16-18H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJAMHSMRCTCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

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